

Protocol for labeling bacteria with Fluorescein-diacetate-5-isothiocyanate.

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Compound of Interest

Compound Name:	Fluorescein-diacetate-5-isothiocyanate
Cat. No.:	B038052

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Application Notes: Labeling Bacteria with Fluorescein-Based Dyes

Introduction

Fluorescent labeling is a cornerstone technique in microbiology for visualizing and quantifying bacteria. Fluorescein-based dyes are common choices due to their bright green fluorescence. However, it is crucial to select the correct reagent based on the experimental goal, as different fluorescein derivatives operate on distinct principles. This document clarifies the applications and provides detailed protocols for two commonly used compounds: Fluorescein Diacetate (FDA) for assessing cell viability and Fluorescein-5-isothiocyanate (FITC) for covalent cell surface labeling.

The term "**Fluorescein-diacetate-5-isothiocyanate**" appears to be a conflation of these two distinct reagents. FDA is a viability stain that measures enzymatic activity, while FITC is a reactive compound that forms stable covalent bonds with cellular proteins.

- Fluorescein Diacetate (FDA): A non-polar, non-fluorescent molecule that readily crosses intact cell membranes.^{[1][2]} Once inside a metabolically active bacterium, intracellular esterase enzymes cleave the acetate groups, releasing the polar, fluorescent molecule fluorescein.^{[2][3][4]} The trapped fluorescein serves as a marker for viable cells with intact membranes and active metabolism.^[2]

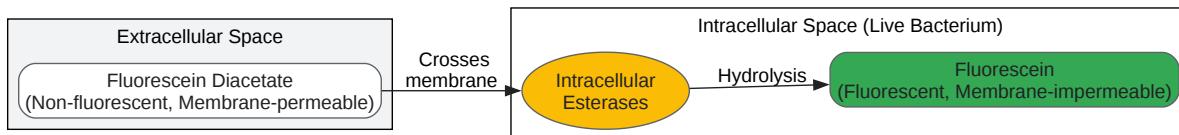
- Fluorescein-5-isothiocyanate (FITC): This compound contains an isothiocyanate group (-N=C=S) that reacts with primary amine groups found in proteins on the bacterial cell surface. [5][6] This reaction forms a stable covalent bond, effectively tagging the bacterium with a fluorescent label. This method is used for tracking and identification rather than assessing viability.[7]

Protocol 1: Bacterial Viability Assessment using Fluorescein Diacetate (FDA)

This protocol details the use of FDA to label and quantify metabolically active bacteria. The intensity of green fluorescence is proportional to the level of intracellular esterase activity.

Mechanism of FDA Staining

The underlying principle of the FDA assay is the enzymatic conversion of a non-fluorescent substrate into a fluorescent product within living cells.



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Caption: Mechanism of FDA conversion in viable bacteria.

Experimental Protocol

1. Materials and Reagents

- Fluorescein Diacetate (FDA) powder
- Anhydrous Dimethyl sulfoxide (DMSO) or acetone for stock solution[5]
- Phosphate Buffered Saline (PBS) or a suitable non-nucleophilic buffer (pH 7.2-7.6)[3]

- Bacterial culture
- Microcentrifuge tubes
- 96-well microplate (optional, for plate reader assays)
- Fluorescence microscope or microplate reader (Excitation: ~490 nm, Emission: ~514-525 nm)[5][8]

2. Preparation of Solutions

- FDA Stock Solution (e.g., 2-10 mM): Dissolve FDA powder in anhydrous DMSO to prepare a concentrated stock solution. For example, to make a 10 mM stock solution from FDA (MW: 416.38 g/mol), dissolve 4.2 mg in 1 mL of DMSO.[2] Store this solution in small aliquots at -20°C, protected from light and moisture.[1]
- FDA Working Solution: Immediately before use, dilute the FDA stock solution in PBS or the desired assay buffer to the final working concentration. Optimal concentrations often range from 1 to 100 µg/mL and should be optimized for the specific bacterial strain and cell density. [8][9]

3. Bacterial Staining Procedure

- Harvest bacteria from culture by centrifugation (e.g., 5000 x g for 5 minutes).
- Wash the cells once or twice with sterile PBS to remove residual media components, which can sometimes cause abiotic cleavage of FDA.[4][10]
- Resuspend the bacterial pellet in PBS to a desired cell density (e.g., OD600 of 0.5-1.0).
- Add the FDA working solution to the bacterial suspension.
- Incubate the mixture at room temperature or 30-37°C for 15 to 60 minutes, protected from light.[2][3] Incubation time is a critical parameter that requires optimization.[9][11]
- (Optional) Centrifuge the cells and resuspend in fresh PBS to remove excess, unhydrolyzed FDA, which can reduce background fluorescence.

- Analyze the sample immediately using fluorescence microscopy or a microplate reader.

Data Presentation: FDA Staining Parameters

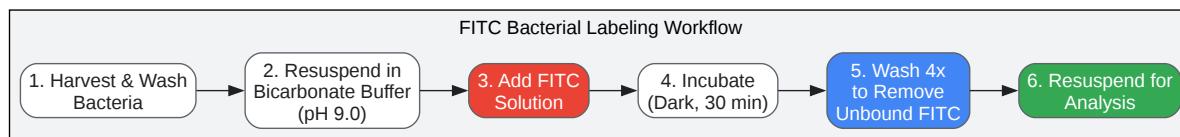
Parameter	Recommended Range	Bacterial Species Example	Reference
FDA Concentration	1 - 100 $\mu\text{g/mL}$	Streptomyces avermitilis	[9]
Incubation Time	15 - 60 min	General Bacteria, E. coli	[2][3][8]
Incubation Temp.	30 - 37 °C	E. coli, General Bacteria	[3][8]
Excitation λ_{max}	~490 - 495 nm	General	[5][8]
Emission λ_{max}	~514 - 525 nm	General	[5][8]

Note: The fluorescence of fluorescein is pH-dependent. Maintaining a consistent buffer pH is critical for reproducible results.[8]

Protocol 2: Covalent Labeling of Bacteria using Fluorescein-5-isothiocyanate (FITC)

This protocol is for stably labeling the surface of bacteria for applications like tracking, phagocytosis assays, or flow cytometry.

Experimental Workflow



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Caption: Workflow for covalent labeling of bacteria with FITC.

Experimental Protocol

1. Materials and Reagents

- Fluorescein-5-isothiocyanate (FITC) powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer (pH 9.0)
- Hanks' Balanced Salt Solution (HBSS) or PBS for washing
- Bacterial culture
- Microcentrifuge tubes

2. Preparation of Solutions

- Sodium Bicarbonate Buffer (0.1 M, pH 9.0): Dissolve 8.4 g of sodium bicarbonate in 1 L of DI water. Adjust the pH to 9.0 using NaOH. Filter sterilize the buffer. The alkaline pH is crucial for the isothiocyanate reaction.[7]
- FITC Stock Solution (1-10 mg/mL): Prepare immediately before use.[5][7] Dissolve FITC powder in anhydrous DMSO. For example, add 1 mL of DMSO to a 10 mg vial of FITC.[7] Vortex vigorously to dissolve.

3. Bacterial Labeling Procedure

- Harvest a mid-log phase bacterial culture by centrifugation (e.g., 10,000 x g for 5 minutes at 4°C).[7]
- Wash the bacterial pellet once with sterile PBS.
- Resuspend the cells in 1 mL of 0.1 M sodium bicarbonate buffer (pH 9.0). Adjust cell concentration as needed (e.g., to 10¹⁰ cells/mL).[7]

- Slowly add the FITC stock solution to the cell suspension while vortexing gently. A typical starting ratio is 50 μ L of a 1 mg/mL FITC solution per 1 mL of protein/cell solution.[\[5\]](#) The optimal amount may need to be determined empirically.
- Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light, with gentle end-over-end rotation.[\[6\]](#)[\[7\]](#)
- Stop the reaction and remove unbound FITC by washing the cells extensively. Centrifuge the suspension and discard the supernatant. Resuspend the pellet in sterile HBSS or PBS. Repeat this wash step at least four times.[\[7\]](#)
- After the final wash, resuspend the labeled bacteria in the desired buffer or medium for subsequent experiments or analysis.

Data Presentation: FITC Labeling Parameters

Parameter	Recommended Value	Purpose	Reference
Reaction Buffer	0.1 M Sodium Bicarbonate	Provides alkaline pH for the reaction	[7]
Buffer pH	9.0 - 9.5	Facilitates reaction with amine groups	[6] [7]
FITC Stock Conc.	1 - 10 mg/mL in DMSO	Concentrated stock for addition to buffer	[5] [7]
Incubation Time	30 - 60 min	Allows for sufficient reaction time	[6] [7]
Incubation Temp.	Room Temperature (~25 °C)	Standard condition for labeling	[6] [7]
Washing	≥ 4 times with HBSS or PBS	Critical to remove unbound dye	[7]

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